molecular formula C6H4N2O3S B177697 Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide CAS No. 138417-40-0

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Cat. No. B177697
CAS RN: 138417-40-0
M. Wt: 184.17 g/mol
InChI Key: TYWYQFLITLNVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a chemical compound that has been studied for various applications. It is also known as 4-azasaccharine . This compound has been found to be a promising scaffold in the synthesis of potent necroptosis inhibitors .


Synthesis Analysis

The synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide involves the [4 + 2] cycloaddition of α, β-unsaturated hydrazones . In another study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is characterized by a pyridine ring fused with an isothiazole ring. The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involving Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide are primarily cycloadditions. For instance, the [4 + 2] cycloaddition of α, β-unsaturated hydrazones with isothiazol-3(2H)-on 1,1-dioxide derivatives affords different products depending on the solvent used .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives have been studied using UV-Vis absorption and fluorescence spectroscopy. The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .

Scientific Research Applications

Inhibition of RIPK1

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives have been found to be potent inhibitors of Receptor-interacting protein kinase-1 (RIPK1), a protein involved in the necroptosis pathway . Necroptosis regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . For example, compound 56, a derivative of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, effectively blocked necroptosis in both human and mouse cells .

Anti-SIRS Activity

The same compound 56 has also shown potent in vivo Anti-SIRS (Systemic Inflammatory Response Syndrome) activity . Pre-treatment with this compound significantly reduced hypothermia and lethal shock in the systemic inflammatory response syndrome mice model .

Scaffold for Necroptosis Inhibitors

The isothiazolo[5,4-b]pyridine backbone of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide has proven to be a promising scaffold for the development of potent necroptosis inhibitors .

Inhibition of Cyclin G-Associated Kinase

Disubstituted isothiazolo[4,3-b]pyridines, which are structurally similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, are known inhibitors of cyclin G-associated kinase (GAK) . GAK is involved in a broad array of cellular activities, including protein secretion, cell proliferation and differentiation, and cell division through mitosis .

Role in Trans-Golgi Network to Lysosome Trafficking

GAK, which can be inhibited by compounds similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, plays an important role in the trans-Golgi network to lysosome trafficking .

Clathrin-Mediated Endocytosis

GAK is also essential for clathrin-mediated endocytosis, a process that can be influenced by compounds similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide .

properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWYQFLITLNVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567455
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

CAS RN

138417-40-0
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on the synthesis of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides. Both papers detail the synthetic methodologies employed to obtain these compounds. [, ]

Q2: Are there any applications of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides mentioned in the provided research?

A2: No, the research papers do not delve into potential applications of these compounds. They primarily focus on the chemical synthesis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.